molecular formula C10H11ClF6N3P B15288384 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate CAS No. 68015-92-9

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate

Cat. No.: B15288384
CAS No.: 68015-92-9
M. Wt: 353.63 g/mol
InChI Key: UTZHTHLMGIMKCD-UHFFFAOYSA-N
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Description

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate is a diazonium salt that features a pyrrolidine ring attached to a chlorinated benzene ring. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of azo compounds and other aromatic derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate typically involves the diazotization of 3-chloroaniline followed by the reaction with sodium hexafluorophosphate. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow processes and stringent control of reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Sodium nitrite, hydrochloric acid, sodium hexafluorophosphate, various nucleophiles (e.g., halides, hydroxides).

    Conditions: Low temperatures (0-5°C) for diazotization, ambient temperatures for coupling reactions.

Major Products

    Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.

    Substituted Aromatics: Formed through substitution reactions with various nucleophiles.

Scientific Research Applications

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can be replaced by nucleophiles or participate in coupling reactions. The pyrrolidine ring can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring stable diazonium intermediates.

Properties

CAS No.

68015-92-9

Molecular Formula

C10H11ClF6N3P

Molecular Weight

353.63 g/mol

IUPAC Name

3-chloro-4-pyrrolidin-1-ylbenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C10H11ClN3.F6P/c11-9-7-8(13-12)3-4-10(9)14-5-1-2-6-14;1-7(2,3,4,5)6/h3-4,7H,1-2,5-6H2;/q+1;-1

InChI Key

UTZHTHLMGIMKCD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+]#N)Cl.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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